4'-Ethoxyacetophenone

Beschreibung

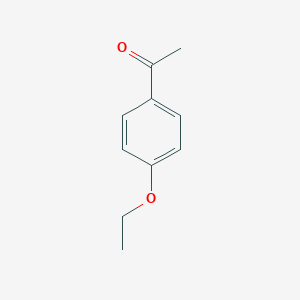

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-(4-ethoxyphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O2/c1-3-12-10-6-4-9(5-7-10)8(2)11/h4-7H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJFNFQHMQJCPRG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5061873 | |

| Record name | 4'-Ethoxy acetophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5061873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1676-63-7 | |

| Record name | 1-(4-Ethoxyphenyl)ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1676-63-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | p-Ethoxyacetophenone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001676637 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4'-Ethoxyacetophenone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406258 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4'-Ethoxyacetophenone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403850 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethanone, 1-(4-ethoxyphenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4'-Ethoxy acetophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5061873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(4-ethoxyphenyl)ethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.296 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | P-ETHOXYACETOPHENONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EWR02SWC14 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

4'-Ethoxyacetophenone chemical properties and structure

An In-depth Technical Guide to 4'-Ethoxyacetophenone

Introduction

This compound, an aromatic ketone, is a significant organic compound with the chemical formula C₁₀H₁₂O₂. It is characterized by an acetophenone (B1666503) structure substituted with an ethoxy group at the para position of the phenyl ring. This compound serves as a versatile intermediate in organic synthesis and is particularly valued in polymer chemistry as a photoinitiator. For researchers in drug development, the broader class of acetophenones is of great interest due to their diverse and well-documented pharmacological activities, including antimicrobial, anti-inflammatory, and antioxidant properties.[1][2][3] This guide provides a comprehensive overview of the chemical structure, properties, synthesis, and applications of this compound, tailored for researchers, scientists, and professionals in drug development.

Chemical Structure and Identifiers

This compound's structure consists of a benzene (B151609) ring bonded to an acetyl group (-COCH₃) and an ethoxy group (-OCH₂CH₃). These two substituents are in a para (1,4) arrangement on the ring.

| Identifier | Value |

| IUPAC Name | 1-(4-ethoxyphenyl)ethanone[4] |

| Synonyms | p-Ethoxyacetophenone, 4-Acetylphenetole, 1-(4-Ethoxyphenyl)ethan-1-one[4][5][6] |

| CAS Number | 1676-63-7[5][7][8] |

| Molecular Formula | C₁₀H₁₂O₂[5][7] |

| Molecular Weight | 164.20 g/mol |

| SMILES | CCOc1ccc(cc1)C(C)=O |

| InChI | InChI=1S/C10H12O2/c1-3-12-10-6-4-9(5-7-10)8(2)11/h4-7H,3H2,1-2H3[5] |

| InChIKey | YJFNFQHMQJCPRG-UHFFFAOYSA-N[5] |

Physicochemical Properties

This compound is typically a white to off-white solid at room temperature.[5] Its key physical and chemical properties are summarized below.

| Property | Value |

| Appearance | White to light yellow solid or powder[5] |

| Melting Point | 37-39 °C[5] |

| Boiling Point | 268-269 °C at 758 mmHg[5] |

| Density | 1.0326 g/cm³ (estimate)[5] |

| Flash Point | >110 °C (>230 °F)[5] |

| Water Solubility | 791.1 mg/L[5][9] |

| Other Solubilities | Soluble in alcohol; slightly soluble in chloroform (B151607) and methanol[5][9] |

| Refractive Index | 1.5180 (estimate)[5] |

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and purity assessment of this compound. While detailed peak lists are beyond the scope of this guide, the availability of various spectral data is noted for reference.

| Spectroscopic Technique | Availability/Reference |

| ¹H NMR | Spectrum available from sources such as ChemicalBook[10] |

| ¹³C NMR | Spectrum available from sources such as SpectraBase[11][12] |

| Infrared (IR) Spectroscopy | Spectrum available from sources such as ChemicalBook and PubChem[4][10] |

| Raman Spectroscopy | Spectrum available from sources such as ChemicalBook and PubChem[4][10] |

| Mass Spectrometry (MS) | GC-MS data available from sources such as SpectraBase[13] |

Reactivity, Stability, and Applications

Reactivity and Stability this compound is chemically stable under standard laboratory conditions.[14] However, like other ethers, it may be susceptible to the formation of explosive peroxides upon prolonged exposure to air and light.[4]

Key Applications The primary industrial application of this compound is in polymer science.

-

Photoinitiator : It functions as a Type II photoinitiator. Upon absorption of UV light, it can generate free radicals that initiate the polymerization of monomers like acrylates and methacrylates. This property is vital for industries utilizing UV-cured coatings, inks, and adhesives that require rapid curing.

-

Polymer Synthesis : It is used as a building block in the synthesis of specialized polymer matrices. These polymers can be designed to have functional properties, such as responsiveness to stimuli like pH or temperature, making them suitable for advanced applications in sensors and actuators.

-

Chemical Intermediate : It serves as a precursor in the synthesis of other organic molecules, such as 4-(4-ethoxy-phenyl)-thiazol-2-ylamine.[5]

Biological and Pharmacological Context

While specific biological activities of this compound are not extensively documented, the acetophenone scaffold is prominent in medicinal chemistry.[2][3] Various substituted acetophenones exhibit a wide range of pharmacological effects, providing a strong rationale for investigating derivatives like this compound in drug discovery programs.[1]

For instance, certain dihydroxyacetophenone derivatives have been shown to protect cells from oxidative damage by activating the Nrf2/HO-1 signaling pathway.[15] Under oxidative stress, the transcription factor Nrf2 translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) and initiates the transcription of protective enzymes like Heme Oxygenase-1 (HO-1).[15] This mechanism is a key target in the development of drugs for inflammatory and neurodegenerative diseases.

Experimental Protocols

Proposed Synthesis: Friedel-Crafts Acylation A standard and industrially viable method for preparing this compound is the Friedel-Crafts acylation of phenetole (B1680304) (ethoxybenzene).

-

Reaction : Phenetole is acylated using either acetyl chloride or acetic anhydride (B1165640) in the presence of a Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃). The reaction is usually performed in a suitable inert solvent, such as dichloromethane (B109758) (DCM) or carbon disulfide (CS₂), at reduced temperatures to control the reaction's exothermicity.

-

Methodology :

-

Anhydrous aluminum chloride is suspended in the chilled solvent within a reaction flask under an inert atmosphere (e.g., nitrogen).

-

Acetyl chloride is added dropwise to the suspension while maintaining a low temperature (e.g., 0-5 °C).

-

Phenetole is then added slowly to the mixture, and the reaction is stirred until completion, which can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction is quenched by carefully pouring the mixture over crushed ice and hydrochloric acid to decompose the aluminum chloride complex.

-

The organic layer is separated, washed with water, a sodium bicarbonate solution, and brine, then dried over an anhydrous salt like sodium sulfate.

-

The solvent is removed under reduced pressure, and the crude product is purified, typically by vacuum distillation or recrystallization, to yield pure this compound.

-

Analytical Method: Reverse Phase HPLC this compound can be analyzed using a reverse-phase high-performance liquid chromatography (RP-HPLC) method.[6]

-

Column : A Newcrom R1 or standard C18 column can be used.[6]

-

Mobile Phase : A typical mobile phase consists of a mixture of acetonitrile (B52724) (MeCN) and water, with a small amount of acid, such as phosphoric acid, to improve peak shape.[6]

-

Detection : UV detection is suitable due to the chromophore in the molecule.

-

Note : For applications compatible with mass spectrometry (MS), the phosphoric acid in the mobile phase should be replaced with a volatile acid like formic acid.[6] This method is scalable and can be adapted for preparative separation to isolate impurities or for pharmacokinetic studies.[6]

Safety and Handling

This compound is classified as an irritant. Standard laboratory safety precautions should be followed when handling this chemical.

| GHS Information | Details |

| Pictogram | GHS07 (Exclamation Mark)[5] |

| Signal Word | Warning[5][8] |

| Hazard Statements | H315: Causes skin irritation[5][8]H319: Causes serious eye irritation[5][8]May cause respiratory irritation[8] |

| Precautionary Statements | P261, P264, P280, P302+P352, P305+P351+P338, P501[5][8] |

-

Handling : Use in a well-ventilated area.[8] Avoid contact with skin, eyes, and clothing by wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.[8] Avoid the formation of dust.[8]

-

Storage : Store in a cool, dry, and well-ventilated place in a tightly sealed container.[8]

Conclusion

This compound is a valuable chemical with well-defined properties and significant applications, particularly in polymer chemistry. Its structural similarity to other pharmacologically active acetophenones makes it and its potential derivatives interesting candidates for further investigation in the field of drug discovery. This guide has provided a technical overview of its structure, properties, synthesis, and safety, offering a foundational resource for scientific and research professionals.

References

- 1. acgpubs.org [acgpubs.org]

- 2. Traveling across Life Sciences with Acetophenone—A Simple Ketone That Has Special Multipurpose Missions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Natural-derived acetophenones: chemistry and pharmacological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. p-Ethoxyacetophenone | C10H12O2 | CID 72872 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4′-Ethoxyacetophenone | 1676-63-7 [chemicalbook.com]

- 6. 4’-Ethoxy acetophenone | SIELC Technologies [sielc.com]

- 7. scbt.com [scbt.com]

- 8. assets.thermofisher.com [assets.thermofisher.com]

- 9. 4-ethoxyacetophenone, 1676-39-7 [thegoodscentscompany.com]

- 10. 4′-Ethoxyacetophenone(1676-63-7) 1H NMR [m.chemicalbook.com]

- 11. spectrabase.com [spectrabase.com]

- 12. spectrabase.com [spectrabase.com]

- 13. spectrabase.com [spectrabase.com]

- 14. 4′-Ethoxyacetophenone - Safety Data Sheet [chemicalbook.com]

- 15. benchchem.com [benchchem.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to 4'-Ethoxyacetophenone

This technical guide provides a comprehensive overview of this compound, including its chemical properties, safety information, synthesis, and potential applications in research and drug development.

Chemical Identification and Properties

This compound is an aromatic ketone that is of interest as a versatile intermediate in organic synthesis.[1] Its chemical and physical properties are summarized below.

| Identifier | Value | Reference |

| CAS Number | 1676-63-7 | [2][3] |

| Molecular Formula | C₁₀H₁₂O₂ | [2][3] |

| Molecular Weight | 164.20 g/mol | [2] |

| IUPAC Name | 1-(4-ethoxyphenyl)ethanone | |

| Synonyms | p-Ethoxyacetophenone, 4-Acetylphenetole | [4] |

| Physical Property | Value | Reference |

| Appearance | White to light yellow crystalline solid | |

| Melting Point | 37-39 °C | [2] |

| Boiling Point | 268-269 °C at 758 mmHg | [2] |

| Solubility | Soluble in alcohol | [4] |

Safety Data Sheet (SDS) Summary

A summary of the key safety information for this compound is provided below. Researchers should always consult the full SDS before handling this chemical.

| Hazard Category | Description |

| GHS Pictograms | Warning |

| Hazard Statements | Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation. |

| Precautionary Statements | |

| P261: Avoid breathing dust/fume/gas/mist/vapors/spray. | |

| P280: Wear protective gloves/protective clothing/eye protection/face protection. | |

| P302+P352: IF ON SKIN: Wash with plenty of soap and water. | |

| P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | |

| Personal Protective Equipment | Eyeshields, gloves, N95 type dust mask. |

Experimental Protocols

Synthesis via Friedel-Crafts Acylation

This protocol describes the synthesis of this compound from phenetole (B1680304) and acetyl chloride using a Friedel-Crafts acylation reaction.[5][6]

Materials:

-

Phenetole (ethoxybenzene)

-

Acetyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Anhydrous toluene

-

Ice

-

5% Sodium hydroxide (B78521) (NaOH) solution

-

Saturated sodium chloride (NaCl) solution

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Dichloromethane (CH₂Cl₂)

-

Petroleum ether

Procedure:

-

In a flask equipped with a stirrer and under an inert atmosphere, suspend anhydrous aluminum chloride (1.1 equivalents) in anhydrous toluene.

-

Cool the suspension to 0-5°C in an ice bath.

-

Slowly add phenetole (1.0 equivalent) to the cooled suspension with stirring.

-

Add acetyl chloride (1.05 equivalents) dropwise to the reaction mixture, maintaining the temperature between 0-5°C.

-

After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours, or until TLC analysis indicates the consumption of the starting material.

-

Carefully pour the reaction mixture into a beaker containing crushed ice and water to quench the reaction.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.

-

Combine the organic layers and wash sequentially with 5% NaOH solution, water, and saturated NaCl solution.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Purification by Recrystallization

This protocol describes the purification of crude this compound by recrystallization from an ethanol-water mixture.[7][8]

Materials:

-

Crude this compound

-

Deionized water

Procedure:

-

Dissolve the crude this compound in a minimal amount of hot ethanol.

-

If colored impurities are present, a small amount of activated carbon can be added, and the hot solution filtered.

-

Slowly add hot deionized water to the hot ethanol solution until the solution becomes slightly turbid.

-

Add a small amount of hot ethanol to redissolve the precipitate and obtain a clear solution.

-

Allow the solution to cool slowly to room temperature to induce crystallization.

-

Further cool the mixture in an ice bath to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration and wash with a small amount of cold ethanol-water.

-

Dry the crystals under vacuum to obtain pure this compound.

Applications in Research and Drug Development

This compound serves as a valuable intermediate in the synthesis of various organic compounds.

-

Synthesis of Chalcones: It is a key starting material for the synthesis of chalcone (B49325) derivatives through Claisen-Schmidt condensation with various benzaldehydes.[9] Chalcones are a class of compounds with a wide range of reported biological activities, including anti-inflammatory, antioxidant, and anticancer properties.[1][10]

-

Pharmaceutical Intermediate: Acetophenone derivatives are important precursors in the synthesis of various active pharmaceutical ingredients (APIs).[11][12] While specific examples for this compound are not abundant in the literature, its structural similarity to other pharmacologically relevant acetophenones suggests its potential as a building block in drug discovery.[13]

-

Photoinitiator: this compound can be used as a photoinitiator in polymerization reactions.[2]

Potential Biological Activity and Signaling Pathways

While there is limited direct research on the biological activity of this compound, the activities of its derivatives, particularly chalcones, are well-documented.

Anti-inflammatory Activity: Many chalcones derived from substituted acetophenones have demonstrated anti-inflammatory effects.[10][14] For instance, some chalcones have been shown to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO) and cytokines (e.g., TNF-α, IL-6) in lipopolysaccharide (LPS)-stimulated macrophages.[15] This is often achieved through the modulation of key inflammatory signaling pathways.

A potential mechanism of action for chalcone derivatives involves the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[15] NF-κB is a crucial transcription factor that regulates the expression of numerous genes involved in inflammation.

Visualizations

Synthesis Workflow

Caption: Workflow for the synthesis and purification of this compound.

Hypothetical Signaling Pathway for Chalcone Derivatives

References

- 1. benchchem.com [benchchem.com]

- 2. 4′-エトキシアセトフェノン 98% | Sigma-Aldrich [sigmaaldrich.com]

- 3. scbt.com [scbt.com]

- 4. 4-ethoxyacetophenone, 1676-39-7 [thegoodscentscompany.com]

- 5. Friedel – Crafts Acylation: Synthesis of 4-Methoxyacetophenone - 843 Words | Bartleby [bartleby.com]

- 6. DE10331083B4 - Process for the preparation of p-methoxyacetophenone - Google Patents [patents.google.com]

- 7. Method for purification of 4-hydroxyacetophenone - Eureka | Patsnap [eureka.patsnap.com]

- 8. researchgate.net [researchgate.net]

- 9. ajol.info [ajol.info]

- 10. researchgate.net [researchgate.net]

- 11. Applications of 4-Methoxy Acetophenone | Vinati Organics [vinatiorganics.com]

- 12. Traveling across Life Sciences with Acetophenone—A Simple Ketone That Has Special Multipurpose Missions - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Anti-Inflammatory Activity of 3, 5-Diprenyl-4-hydroxyacetophenone Isolated from Ageratina pazcuarensis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. 2'-Hydroxy-5'-methoxyacetophenone attenuates the inflammatory response in LPS-induced BV-2 and RAW264.7 cells via NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Analysis of 4'-Ethoxyacetophenone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4'-Ethoxyacetophenone, a key intermediate in various synthetic pathways. The document details the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for their acquisition. This information is critical for the identification, characterization, and quality control of this compound in research and development settings.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data obtained for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |

| 7.92 | Doublet | 2H | 8.8 | Ar-H (ortho to C=O) |

| 6.91 | Doublet | 2H | 8.8 | Ar-H (ortho to -OEt) |

| 4.10 | Quartet | 2H | 7.0 | -O-CH₂-CH₃ |

| 2.55 | Singlet | 3H | - | -CO-CH₃ |

| 1.42 | Triplet | 3H | 7.0 | -O-CH₂-CH₃ |

¹³C NMR (Carbon-13 NMR) Data [1][2]

| Chemical Shift (δ) ppm | Assignment |

| 196.8 | C=O |

| 163.2 | Ar-C (para to C=O) |

| 130.5 | Ar-C (ortho to C=O) |

| 130.2 | Ar-C (ipso) |

| 114.1 | Ar-C (ortho to -OEt) |

| 63.7 | -O-CH₂-CH₃ |

| 26.3 | -CO-CH₃ |

| 14.7 | -O-CH₂-CH₃ |

Infrared (IR) Spectroscopy[3][4]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2980 | Medium | C-H stretch (aliphatic) |

| ~1675 | Strong | C=O stretch (aromatic ketone) |

| ~1605, ~1575 | Medium-Strong | C=C stretch (aromatic ring) |

| ~1255 | Strong | C-O stretch (aryl ether) |

| ~1170 | Medium | C-O stretch (aryl ether) |

| ~840 | Strong | C-H bend (para-disubstituted benzene) |

Mass Spectrometry (MS)[5]

| m/z | Relative Intensity | Proposed Fragment Ion |

| 164 | High | [M]⁺ (Molecular Ion) |

| 149 | Medium | [M - CH₃]⁺ |

| 136 | High | [M - C₂H₄]⁺ |

| 121 | High | [M - CH₃CO]⁺ |

| 93 | Medium | [C₆H₅O]⁺ |

| 65 | Medium | [C₅H₅]⁺ |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

NMR Spectroscopy (¹H and ¹³C)

Sample Preparation:

-

Approximately 10-20 mg of this compound was dissolved in ~0.7 mL of deuterated chloroform (B151607) (CDCl₃) in a standard 5 mm NMR tube.

-

The solution was thoroughly mixed to ensure homogeneity.

Instrument Parameters:

-

Spectrometer: A 400 MHz NMR spectrometer.

-

Solvent: CDCl₃

-

Reference: Tetramethylsilane (TMS) at 0 ppm.

-

Temperature: 298 K

¹H NMR Acquisition:

-

A standard single-pulse experiment was performed.

-

The spectral width was set to encompass all proton signals.

-

A sufficient number of scans were acquired to achieve a good signal-to-noise ratio.

¹³C NMR Acquisition:

-

A proton-decoupled ¹³C NMR spectrum was acquired.

-

The spectral width was set to cover the expected range for all carbon signals.

-

A larger number of scans were accumulated due to the lower natural abundance of ¹³C.

FT-IR Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

-

The diamond crystal of the ATR accessory was cleaned with isopropanol (B130326) and allowed to dry completely.

-

A background spectrum of the clean, empty crystal was recorded.

-

A small amount of solid this compound was placed directly onto the ATR crystal, ensuring complete coverage.

-

The pressure arm was engaged to ensure good contact between the sample and the crystal.

Data Acquisition:

-

Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer.

-

Spectral Range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 32 scans were co-added to improve the signal-to-noise ratio.

Mass Spectrometry (Electron Ionization)

Sample Introduction:

-

A small amount of this compound was introduced into the mass spectrometer via a direct insertion probe or by gas chromatography.

-

The sample was vaporized in the ion source.

Ionization and Analysis:

-

Mass Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer was used to separate the ions based on their mass-to-charge ratio (m/z).

-

Detection: The detector recorded the abundance of each ion.

Visualizations

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like this compound.

Caption: Workflow of Spectroscopic Analysis.

References

4'-Ethoxyacetophenone: A Technical Guide to its Synthesis and Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4'-Ethoxyacetophenone, a versatile aromatic ketone. The document details its discovery within the context of advancing organic synthesis, its primary synthetic routes, and its key applications. Special emphasis is placed on providing detailed experimental protocols for its preparation via Friedel-Crafts acylation and Fries rearrangement. Quantitative data, including physical and spectroscopic properties, are summarized for easy reference. The guide also includes visualizations of synthetic pathways and experimental workflows to facilitate a deeper understanding of the chemical processes involved.

Introduction and Discovery

This compound, a para-substituted aromatic ketone, is a valuable intermediate in organic synthesis. While the specific date of its first synthesis is not prominently documented, its discovery is intrinsically linked to the development of foundational reactions in organic chemistry during the late 19th and early 20th centuries. The pioneering work of Charles Friedel and James Crafts in 1877 on the acylation of aromatic compounds laid the groundwork for the synthesis of a vast array of aromatic ketones, including this compound.[1] The first industrial synthesis of the parent compound, acetophenone, utilizing a Friedel-Crafts reaction, was achieved in 1925.[2]

The two primary and most effective methods for the synthesis of this compound are the Friedel-Crafts acylation of phenetole (B1680304) and the Fries rearrangement of 4-ethoxyphenyl acetate (B1210297). These reactions provide reliable pathways to this important chemical intermediate.

Physicochemical and Spectroscopic Data

The key physical and spectroscopic data for this compound are summarized in the tables below.

Table 1: Physical and Chemical Properties

| Property | Value | Reference(s) |

| CAS Number | 1676-63-7 | [3] |

| Molecular Formula | C₁₀H₁₂O₂ | [3] |

| Molecular Weight | 164.20 g/mol | [4] |

| Appearance | White to off-white solid | [4] |

| Melting Point | 37-39 °C | [4] |

| Boiling Point | 268-269 °C | [4] |

| Solubility | Soluble in alcohol. Slightly soluble in water (791.1 mg/L). | [5] |

Table 2: Spectroscopic Data Summary

| Spectroscopy | Key Data Points |

| ¹H NMR | Spectral data available. |

| ¹³C NMR | Spectral data available. |

| IR Spectroscopy | Spectral data available. |

| Mass Spectrometry | Spectral data available. |

Synthesis of this compound

This section provides detailed experimental protocols for the two primary methods of synthesizing this compound.

Friedel-Crafts Acylation of Phenetole

The Friedel-Crafts acylation is a direct and widely used method for the synthesis of aromatic ketones.[6] In this reaction, phenetole (ethoxybenzene) is acylated using an acylating agent, such as acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst, most commonly aluminum chloride (AlCl₃). The reaction proceeds via an electrophilic aromatic substitution mechanism.

References

- 1. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 2. Traveling across Life Sciences with Acetophenone—A Simple Ketone That Has Special Multipurpose Missions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. 4 -Ethoxyacetophenone 98 1676-63-7 [sigmaaldrich.com]

- 5. 4-Ethoxyacetophenone Impurity | 1676-63-7 | SynZeal [synzeal.com]

- 6. Friedel-Crafts Acylation [organic-chemistry.org]

Physical properties of 4'-Ethoxyacetophenone (melting point, boiling point)

An In-depth Technical Guide to the Physical Properties of 4'-Ethoxyacetophenone

Introduction

This compound is an aromatic ketone that serves as a versatile intermediate in the synthesis of various organic compounds, including pharmaceuticals and photoinitiators. A thorough understanding of its physical properties, particularly its melting and boiling points, is crucial for its handling, purification, and application in research and drug development. This guide provides a detailed overview of these properties, the experimental protocols for their determination, and logical workflows for these procedures.

Core Physical Properties

The melting and boiling points of this compound are key indicators of its purity and are fundamental parameters for its application in synthesis and material science. These values are influenced by the compound's molecular weight, structure, and the intermolecular forces present.

Data Presentation: Melting and Boiling Points

The experimentally determined and estimated physical properties of this compound are summarized in the table below. The data is collated from various chemical suppliers and databases, providing a reliable range for these values.

| Physical Property | Value | Conditions |

| Melting Point | 34 - 39 °C | Atmospheric Pressure |

| Boiling Point | 268 - 269 °C | 758 - 760 mmHg |

Note: The ranges provided for the melting point reflect minor variations between different sources and purities.[1][2][3][4] The boiling point is typically reported at or near standard atmospheric pressure.[2][3][4] An estimated boiling point is 272.32 °C at 760.00 mm Hg.[5]

Experimental Protocols

Accurate determination of melting and boiling points is essential for compound identification and purity assessment. The following sections detail the standard methodologies for these measurements.

Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range. The presence of impurities typically causes a depression and broadening of the melting point range.[6]

Methodology: Capillary Method using a Digital Melting Point Apparatus

-

Sample Preparation: A small quantity of dry, crystalline this compound is finely powdered. The powder is then packed into a capillary tube, sealed at one end, to a height of approximately 2-3 mm.[6]

-

Apparatus Setup: The capillary tube containing the sample is placed into the heating block of a digital melting point apparatus (e.g., DigiMelt).[6]

-

Approximate Determination: If the melting point is unknown, a rapid heating ramp (10-20 °C per minute) is used to obtain an approximate value.[6]

-

Accurate Determination: A new sample is prepared and the apparatus is allowed to cool to at least 10-20 °C below the approximate melting point. The sample is then heated at a slow rate, typically 1-2 °C per minute, to ensure thermal equilibrium.[6]

-

Data Recording: The melting range is recorded from the temperature at which the first drop of liquid is observed (onset) to the temperature at which the entire sample has completely melted (clear point).

Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure of the gas above it. This temperature is highly dependent on the atmospheric pressure.

Methodology: Simple Distillation

-

Apparatus Setup: A simple distillation apparatus is assembled using a round-bottom flask, a condenser, a thermometer, and a collection flask.[7][8]

-

Sample and Boiling Chips: Approximately 5-10 mL of this compound is placed in the round-bottom flask along with a few boiling chips or a magnetic stir bar to ensure smooth boiling.[7]

-

Thermometer Placement: The thermometer is positioned so that the top of the bulb is level with the bottom of the side arm leading to the condenser. This ensures that the measured temperature is that of the vapor in equilibrium with the boiling liquid.[7]

-

Heating: The flask is gently heated. As the liquid boils, the vapor rises, surrounds the thermometer bulb, and then passes into the condenser where it liquefies.

-

Data Recording: The temperature is recorded when it becomes constant. This stable temperature reading, observed while the liquid is actively distilling and condensing, is the boiling point of the substance at the recorded atmospheric pressure.[7][8]

Visualized Workflows

The following diagrams, generated using Graphviz, illustrate the logical flow of the experimental protocols described above.

Caption: Workflow for Melting Point Determination.

Caption: Workflow for Boiling Point Determination.

References

- 1. This compound, 98% 100 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 2. 4′-Ethoxyacetophenone | 1676-63-7 [chemicalbook.com]

- 3. This compound, 99% | Fisher Scientific [fishersci.ca]

- 4. 4′-エトキシアセトフェノン 98% | Sigma-Aldrich [sigmaaldrich.com]

- 5. 4-ethoxyacetophenone, 1676-39-7 [thegoodscentscompany.com]

- 6. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. vernier.com [vernier.com]

An In-depth Technical Guide to the Solubility of 4'-Ethoxyacetophenone in Various Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 4'-ethoxyacetophenone, a key intermediate in the synthesis of various pharmaceuticals and organic compounds. Understanding its solubility in different solvents is crucial for process development, formulation, and quality control. This document outlines the qualitative and available quantitative solubility data, alongside detailed experimental protocols for its determination.

Introduction to this compound

This compound (CAS No: 1676-63-7) is a crystalline solid with the chemical formula C₁₀H₁₂O₂. Its structure, featuring a polar carbonyl group and an ether linkage, as well as a nonpolar aromatic ring, results in a nuanced solubility profile across a range of solvents. Accurate solubility data is paramount for applications such as reaction chemistry, purification through recrystallization, and the formulation of dosage forms.

Solubility Profile of this compound

The solubility of this compound is dictated by the principle of "like dissolves like." It exhibits good solubility in polar organic solvents and limited solubility in water. The following table summarizes the available quantitative and qualitative solubility data.

| Solvent | Chemical Formula | Polarity (Dielectric Constant) | Solubility (at 25 °C) | Notes |

| Water | H₂O | 80.1 | 791.1 mg/L[1] | Sparingly soluble. |

| Ethanol | C₂H₅OH | 24.5 | Soluble[1] | Expected to have high solubility due to hydrogen bonding and dipole-dipole interactions. |

| Methanol | CH₃OH | 32.7 | Slightly Soluble[1] | Good solubility is expected. |

| Chloroform | CHCl₃ | 4.8 | Slightly Soluble[1] | Moderate solubility is anticipated. |

| Acetone | C₃H₆O | 20.7 | Data not available | Expected to be a good solvent due to its polar aprotic nature. |

| Ethyl Acetate | C₄H₈O₂ | 6.0 | Data not available | Expected to be a good solvent. |

| Hexane | C₆H₁₄ | 1.9 | Data not available | Expected to have low solubility due to its nonpolar nature. |

Experimental Protocols for Solubility Determination

To obtain precise and reliable solubility data, standardized experimental procedures are essential. Below are two detailed protocols for determining the solubility of this compound.

Method 1: Shake-Flask Method with Gravimetric Analysis

This is a classic and highly accurate method for determining the equilibrium solubility of a compound.

3.1.1. Materials and Equipment

-

This compound (analytical grade)

-

Selected solvents (analytical grade)

-

Temperature-controlled orbital shaker or water bath

-

Analytical balance (± 0.1 mg)

-

Glass vials with screw caps

-

Syringe filters (0.45 µm)

-

Pipettes

-

Oven

3.1.2. Experimental Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of glass vials.

-

Pipette a known volume (e.g., 10 mL) of the desired solvent into each vial. The presence of undissolved solid is crucial to ensure saturation.

-

-

Equilibration:

-

Securely cap the vials and place them in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C, 37 °C).

-

Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Withdrawal and Filtration:

-

Allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume (e.g., 5 mL) of the supernatant using a pipette, avoiding any solid particles.

-

Immediately filter the withdrawn sample through a 0.45 µm syringe filter into a pre-weighed, dry vial. This step is critical to remove any undissolved microcrystals.

-

-

Gravimetric Analysis:

-

Weigh the vial containing the filtered saturated solution.

-

Evaporate the solvent from the vial in an oven at a temperature below the boiling point of the solvent and the melting point of this compound (37-39 °C). A vacuum oven is recommended for efficient and gentle drying.

-

Once the solvent is completely evaporated, cool the vial in a desiccator and weigh it.

-

Repeat the drying and weighing process until a constant weight is achieved.

-

-

Calculation:

-

The solubility (S) in g/mL is calculated using the following formula: S = (Weight of vial with residue - Weight of empty vial) / Volume of filtered solution

-

Method 2: UV-Vis Spectrophotometry

This method is suitable for compounds with a chromophore, like this compound, and is often faster than the gravimetric method.

3.2.1. Materials and Equipment

-

UV-Vis Spectrophotometer

-

Quartz cuvettes

-

Volumetric flasks

-

Analytical balance

-

All materials listed in section 3.1.1.

3.2.2. Experimental Procedure

-

Determination of Maximum Absorbance (λmax):

-

Prepare a dilute solution of this compound in the chosen solvent.

-

Scan the solution using the UV-Vis spectrophotometer over a relevant wavelength range (e.g., 200-400 nm) to determine the wavelength of maximum absorbance (λmax).

-

-

Preparation of Calibration Curve:

-

Prepare a stock solution of this compound of a known concentration in the selected solvent.

-

Perform a series of serial dilutions to create a set of standard solutions with decreasing concentrations.

-

Measure the absorbance of each standard solution at the predetermined λmax.

-

Plot a graph of absorbance versus concentration to generate a calibration curve. The curve should be linear, and the equation of the line (y = mx + c) should be determined.

-

-

Preparation and Analysis of Saturated Solution:

-

Follow steps 1 and 2 from the Shake-Flask Method (Section 3.1.2) to prepare an equilibrated, saturated solution.

-

Withdraw a sample of the supernatant and filter it as described in step 3 of the Shake-Flask Method.

-

Accurately dilute the filtered saturated solution with the solvent to a concentration that falls within the linear range of the calibration curve.

-

Measure the absorbance of the diluted solution at λmax.

-

-

Calculation:

-

Use the absorbance of the diluted sample and the equation of the calibration curve to determine the concentration of the diluted solution.

-

Calculate the original concentration of the saturated solution by multiplying the result by the dilution factor.

-

Visualization of Experimental Workflows

The following diagrams illustrate the logical flow and key steps of the described experimental protocols.

Caption: Logical workflow for selecting a solubility determination method.

Caption: Workflow for the Shake-Flask method with Gravimetric Analysis.

Conclusion

This technical guide provides a foundational understanding of the solubility of this compound and offers detailed, practical protocols for its quantitative determination. While a complete public dataset on its solubility in a wide array of organic solvents is not available, the provided methodologies will enable researchers to generate reliable data tailored to their specific needs. Accurate solubility data is indispensable for the successful development and application of this compound in research and industry.

References

4'-Ethoxyacetophenone: A Technical Guide to Unexplored Research Frontiers in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

4'-Ethoxyacetophenone, a derivative of acetophenone (B1666503), represents a promising yet underexplored scaffold in medicinal chemistry. While its applications as a photoinitiator in polymer synthesis are established, its potential in drug discovery remains largely untapped. This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, synthesis, and purification. Drawing parallels with structurally similar acetophenone derivatives that exhibit significant biological activities, this paper outlines potential research avenues for this compound in the fields of antimicrobial, anti-inflammatory, and anticancer drug development. Detailed experimental protocols and proposed mechanisms of action are presented to facilitate further investigation into this intriguing molecule.

Introduction

Acetophenone and its derivatives are a class of organic compounds that have garnered considerable interest in the pharmaceutical industry due to their diverse pharmacological activities.[1] The simple chemical structure of acetophenones provides a versatile backbone for the synthesis of a wide array of derivatives with potential therapeutic applications. Notably, hydroxyacetophenone derivatives have demonstrated significant antibacterial, antifungal, anti-inflammatory, and anticancer properties.[1][2][3]

This compound, the ethyl ether analog of 4'-hydroxyacetophenone, shares a similar structural framework, suggesting that it may possess comparable biological activities. Its increased lipophilicity, due to the presence of the ethoxy group, could potentially enhance its membrane permeability and bioavailability, making it an attractive candidate for drug development. This guide aims to consolidate the existing knowledge on this compound and to propose key research areas that could unlock its therapeutic potential.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, formulation, and interpretation of experimental results.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₁₂O₂ | [4][5] |

| Molecular Weight | 164.20 g/mol | [4][5] |

| CAS Number | 1676-63-7 | [4] |

| Appearance | White to light yellow solid | [4] |

| Melting Point | 37-39 °C | [4] |

| Boiling Point | 268-269 °C at 758 mmHg | [4] |

| Solubility | Soluble in alcohol | [6] |

| SMILES | CCOc1ccc(cc1)C(C)=O | [4] |

| InChI | 1S/C10H12O2/c1-3-12-10-6-4-9(5-7-10)8(2)11/h4-7H,3H2,1-2H3 | [4] |

| InChIKey | YJFNFQHMQJCPRG-UHFFFAOYSA-N | [4] |

Synthesis and Purification

The primary route for the synthesis of this compound is the Friedel-Crafts acylation of phenetole (B1680304) (ethoxybenzene).[7] This electrophilic aromatic substitution reaction provides a straightforward method for introducing the acetyl group onto the aromatic ring.

Experimental Protocol: Friedel-Crafts Acylation of Phenetole

This protocol is a generalized procedure based on established methods for Friedel-Crafts acylation.[8][9][10]

Materials:

-

Phenetole

-

Acetyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (B109758) (CH₂Cl₂)

-

Hydrochloric acid (HCl), concentrated

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Ice

Procedure:

-

In a round-bottomed flask equipped with a magnetic stirrer and a reflux condenser, suspend anhydrous aluminum chloride (1.1 equivalents) in dichloromethane under an inert atmosphere.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add acetyl chloride (1.1 equivalents) dropwise to the cooled suspension while stirring.

-

After the addition of acetyl chloride is complete, add phenetole (1.0 equivalent) dropwise to the reaction mixture.

-

Once the addition of phenetole is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC).

-

Carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid to quench the reaction and decompose the aluminum chloride complex.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer with dichloromethane.

-

Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Caption: Workflow for the synthesis of this compound via Friedel-Crafts acylation.

Purification Protocol: Recrystallization

The crude this compound can be purified by recrystallization from a suitable solvent system, such as ethanol (B145695)/water or a mixture of dimethyl carbonate and cyclohexane.[11][12]

Procedure:

-

Dissolve the crude product in a minimal amount of a suitable hot solvent (e.g., 70% ethanol in water).

-

If the solution is colored, add a small amount of activated charcoal and heat for a short period.

-

Hot filter the solution to remove the activated charcoal and any insoluble impurities.

-

Allow the filtrate to cool slowly to room temperature to induce crystallization.

-

Further cool the mixture in an ice bath to maximize crystal formation.

-

Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.

-

Dry the purified crystals under vacuum.

Spectroscopic Characterization

The structure of this compound can be confirmed using various spectroscopic techniques.

-

¹H NMR: The proton NMR spectrum is expected to show a triplet and a quartet for the ethoxy group, a singlet for the methyl group of the acetyl moiety, and two doublets in the aromatic region, characteristic of a para-substituted benzene (B151609) ring.

-

¹³C NMR: The carbon NMR spectrum will display characteristic peaks for the carbonyl carbon, the aromatic carbons (with distinct signals for the substituted and unsubstituted carbons), and the carbons of the ethoxy and methyl groups.[7]

-

IR Spectroscopy: The infrared spectrum will show a strong absorption band for the carbonyl (C=O) stretching vibration, typically in the range of 1670-1690 cm⁻¹, and characteristic peaks for the C-O-C stretching of the ether linkage and the aromatic C-H and C=C bonds.[13]

-

Mass Spectrometry: The mass spectrum will exhibit a molecular ion peak corresponding to the molecular weight of this compound (164.20 g/mol ).

Potential Research Areas in Drug Discovery

Based on the established biological activities of structurally related acetophenone derivatives, several promising research avenues can be proposed for this compound.

Antimicrobial Activity

Rationale: Hydroxyacetophenone derivatives have demonstrated significant antibacterial and antifungal properties.[1] The structural similarity of this compound suggests it may also possess antimicrobial activity.

Proposed Research:

-

Screening: Evaluate the in vitro antibacterial and antifungal activity of this compound against a panel of clinically relevant Gram-positive and Gram-negative bacteria and fungal strains.

-

Quantitative Analysis: Determine the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) values.

-

Mechanism of Action Studies: Investigate the potential mechanisms of antimicrobial action, such as inhibition of cell wall synthesis, protein synthesis, or nucleic acid replication.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the compound in a 96-well microtiter plate containing appropriate growth medium.

-

Inoculate each well with a standardized suspension of the test microorganism.

-

Include positive (microorganism with no compound) and negative (medium only) controls.

-

Incubate the plates under appropriate conditions for the specific microorganism.

-

The MIC is determined as the lowest concentration of the compound that inhibits visible growth of the microorganism.

Anti-inflammatory Activity

Rationale: Certain hydroxyacetophenones have been shown to possess anti-inflammatory effects.[2] The potential of this compound as an anti-inflammatory agent warrants investigation.

Proposed Research:

-

In Vitro Assays: Evaluate the ability of this compound to inhibit the production of pro-inflammatory mediators (e.g., nitric oxide, prostaglandins, and cytokines) in lipopolysaccharide (LPS)-stimulated macrophage cell lines.

-

Enzyme Inhibition Assays: Assess the inhibitory activity against key inflammatory enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX).

-

In Vivo Models: If promising in vitro activity is observed, evaluate its efficacy in animal models of inflammation, such as carrageenan-induced paw edema.

Anticancer Activity

Rationale: 4'-Hydroxyacetophenone has been shown to inhibit cancer cell adhesion, invasion, and migration.[2][14] This provides a strong rationale for investigating the anticancer potential of this compound.

Proposed Research:

-

Cytotoxicity Screening: Evaluate the cytotoxic effects of this compound against a panel of human cancer cell lines using assays such as the MTT assay.[3]

-

Mechanism of Action Studies: Investigate the underlying mechanisms of anticancer activity, including induction of apoptosis, cell cycle arrest, and inhibition of metastasis.

-

Signaling Pathway Analysis: Based on the known activity of 4-hydroxyacetophenone, investigate the effect of this compound on the actomyosin (B1167339) cytoskeleton and related signaling pathways.[14]

Experimental Protocol: MTT Assay for Cytotoxicity

-

Seed cancer cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow the formation of formazan (B1609692) crystals by viable cells.

-

Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).[3]

Caption: A logical workflow for the initial screening of this compound's biological activities.

Hypothetical Mechanism of Anticancer Action

Based on the known mechanism of 4-hydroxyacetophenone, it is plausible that this compound could exert anti-metastatic effects by modulating the actomyosin cytoskeleton.[14]

References

- 1. files.core.ac.uk [files.core.ac.uk]

- 2. medchemexpress.com [medchemexpress.com]

- 3. benchchem.com [benchchem.com]

- 4. 4 -Ethoxyacetophenone 98 1676-63-7 [sigmaaldrich.com]

- 5. scbt.com [scbt.com]

- 6. 4-ethoxyacetophenone, 1676-39-7 [thegoodscentscompany.com]

- 7. spectrabase.com [spectrabase.com]

- 8. websites.umich.edu [websites.umich.edu]

- 9. benchchem.com [benchchem.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. US10752571B2 - Method for purification of 4-hydroxyacetophenone - Google Patents [patents.google.com]

- 12. Method for purification of 4-hydroxyacetophenone - Eureka | Patsnap [eureka.patsnap.com]

- 13. p-Ethoxyacetophenone | C10H12O2 | CID 72872 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. 4-Hydroxyacetophenone modulates the actomyosin cytoskeleton to reduce metastasis - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4'-Ethoxyacetophenone: Molecular Weight and Formula

This guide provides essential physicochemical data for 4'-Ethoxyacetophenone, a compound of interest in various research and development applications. The following sections detail its molecular formula and weight, presented for ease of reference for researchers, scientists, and professionals in drug development.

Physicochemical Data Summary

The fundamental molecular properties of this compound have been determined and are summarized in the table below. This data is critical for stoichiometric calculations, analytical method development, and chemical synthesis.

| Parameter | Value | Reference |

| Molecular Formula | C10H12O2 | [1][2][3] |

| Molecular Weight | 164.20 g/mol | [1][3][4] |

| Linear Formula | C2H5OC6H4COCH3 | [4] |

| CAS Number | 1676-63-7 | [1][2][4] |

Logical Relationship of Molecular Properties

The following diagram illustrates the hierarchical relationship between the chemical compound, its empirical formula, and its calculated molecular weight.

Figure 1: Relationship between compound name, formula, and molecular weight.

References

An In-depth Technical Guide to 1-(4-ethoxyphenyl)ethanone for Researchers and Drug Development Professionals

An authoritative resource on the chemical properties, synthesis, spectral characteristics, and potential biological applications of 1-(4-ethoxyphenyl)ethanone, tailored for professionals in scientific research and pharmaceutical development.

Introduction

1-(4-ethoxyphenyl)ethanone, a substituted aromatic ketone, serves as a versatile intermediate in organic synthesis and holds potential for exploration in drug discovery. Its molecular architecture, featuring an ethoxy-substituted phenyl ring attached to a ketone functional group, provides a scaffold for the development of novel bioactive molecules. This technical guide offers a comprehensive overview of its chemical and physical properties, detailed synthetic protocols, spectral data, and an exploration of its known and potential biological activities to support its application in research and development.

Chemical and Physical Properties

1-(4-ethoxyphenyl)ethanone is a white to off-white crystalline solid with a mild, slightly aromatic odor.[1] It is soluble in alcohol and slightly soluble in chloroform (B151607) and methanol, with limited solubility in water.[2][3][4]

| Property | Value | Reference(s) |

| IUPAC Name | 1-(4-ethoxyphenyl)ethanone | [5] |

| Synonyms | 4'-Ethoxyacetophenone, p-Ethoxyacetophenone, 4-Acetylphenetole | [5][6] |

| CAS Number | 1676-63-7 | [7][8] |

| Molecular Formula | C₁₀H₁₂O₂ | [7][8] |

| Molecular Weight | 164.20 g/mol | [7][9][10] |

| Melting Point | 37-39 °C | [2][3][4] |

| Boiling Point | 268-269 °C at 758 mmHg; 145.4-145.8 °C at 13 Torr | [2][3][4] |

| Water Solubility | 791.1 mg/L | [2][3][4] |

| Appearance | White to off-white crystalline solid | [1] |

| Odor | Mild, slightly aromatic | [1] |

Synthesis of 1-(4-ethoxyphenyl)ethanone)

The primary method for the synthesis of 1-(4-ethoxyphenyl)ethanone is the Friedel-Crafts acylation of phenetole (B1680304) (ethoxybenzene) with an acetylating agent such as acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst like aluminum chloride.[11]

Experimental Protocol: Friedel-Crafts Acylation of Phenetole

Materials:

-

Phenetole

-

Acetyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (B109758) (CH₂Cl₂)

-

Concentrated hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Ice

Procedure:

-

Reaction Setup: In a fume hood, equip a dry 100-mL round-bottomed flask with a magnetic stir bar, an addition funnel, a reflux condenser, and a septum. Ensure all glassware is thoroughly dry.

-

Reagent Addition: Suspend anhydrous aluminum chloride (0.055 mol) in 15 mL of dichloromethane in the reaction flask. Cool the mixture to 0°C in an ice/water bath.

-

Slowly add a solution of acetyl chloride (0.055 mol) in 10 mL of dichloromethane to the stirred suspension via the addition funnel over 10 minutes.

-

Following the addition of acetyl chloride, add a solution of phenetole (0.050 mol) in 10 mL of dichloromethane dropwise from the addition funnel. Control the addition rate to prevent excessive boiling.

-

Reaction: After the complete addition of phenetole, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 15 minutes.

-

Work-up: Carefully and slowly pour the reaction mixture into a beaker containing approximately 25 g of ice and 15 mL of concentrated HCl, with stirring.

-

Transfer the mixture to a separatory funnel and collect the organic layer.

-

Extract the aqueous layer with 20 mL of dichloromethane.

-

Combine the organic layers and wash twice with saturated sodium bicarbonate solution.

-

Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the dichloromethane by rotary evaporation to yield the crude product.

-

Purification: The crude 1-(4-ethoxyphenyl)ethanone can be further purified by recrystallization or distillation under reduced pressure.

Spectral Data

¹H NMR Spectroscopy

The ¹H NMR spectrum of 1-(4-ethoxyphenyl)ethanone provides characteristic signals for the ethoxy group, the aromatic protons, and the acetyl methyl protons.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.90 | d | 2H | Ar-H (ortho to C=O) |

| ~6.90 | d | 2H | Ar-H (ortho to -OEt) |

| ~4.10 | q | 2H | -OCH₂CH₃ |

| ~2.50 | s | 3H | -COCH₃ |

| ~1.40 | t | 3H | -OCH₂CH₃ |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum confirms the presence of the ten carbon atoms in the molecule with distinct chemical shifts for the carbonyl carbon, the aromatic carbons, and the carbons of the ethoxy and acetyl groups.

| Chemical Shift (δ) ppm | Assignment |

| ~196.5 | C=O |

| ~163.0 | Ar-C (para to C=O) |

| ~130.5 | Ar-C (ortho to C=O) |

| ~129.5 | Ar-C (ipso) |

| ~114.0 | Ar-C (ortho to -OEt) |

| ~63.5 | -OCH₂CH₃ |

| ~26.0 | -COCH₃ |

| ~14.5 | -OCH₂CH₃ |

FTIR Spectroscopy

The FTIR spectrum of 1-(4-ethoxyphenyl)ethanone displays characteristic absorption bands corresponding to the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~1675 | Strong | C=O stretch (aromatic ketone) |

| ~1600, ~1575, ~1510 | Medium-Strong | C=C stretch (aromatic ring) |

| ~1250 | Strong | C-O stretch (aryl ether) |

| ~3000-2850 | Medium | C-H stretch (aliphatic) |

| ~1040 | Strong | C-O stretch (ether) |

Potential Biological Activities and Applications in Drug Development

While 1-(4-ethoxyphenyl)ethanone is primarily utilized as a synthetic intermediate, the broader class of acetophenone (B1666503) derivatives has demonstrated a range of biological activities, suggesting potential avenues for its investigation in drug discovery.

Antimicrobial and Antifungal Activity

Derivatives of hydroxyacetophenone have been reported to exhibit antibacterial and antifungal properties.[12][13] The core structure of 1-(4-ethoxyphenyl)ethanone could serve as a starting point for the synthesis of novel antimicrobial agents.

Experimental Protocol: In Vitro Antibacterial Assay (Broth Microdilution)

Materials:

-

Bacterial strains (e.g., E. coli, S. aureus)

-

Mueller-Hinton Broth (MHB)

-

96-well microplates

-

1-(4-ethoxyphenyl)ethanone (and its derivatives)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Positive control antibiotic (e.g., gentamicin)

Procedure:

-

Preparation of Test Compounds: Dissolve the test compounds in DMSO to create stock solutions.

-

Bacterial Inoculum Preparation: Prepare a bacterial suspension in MHB and adjust its turbidity to match the 0.5 McFarland standard.

-

Serial Dilutions: Perform serial dilutions of the test compounds in the 96-well plates using MHB to achieve a range of concentrations.

-

Inoculation: Add the standardized bacterial inoculum to each well.

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

Determination of Minimum Inhibitory Concentration (MIC): The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Antioxidant Activity

Phenolic compounds, including derivatives of 4-ethoxyphenol, are known for their antioxidant properties.[14] The ethoxy group in 1-(4-ethoxyphenyl)ethanone may influence its potential as a radical scavenger.

Experimental Protocol: DPPH Radical Scavenging Assay

Materials:

-

2,2-diphenyl-1-picrylhydrazyl (DPPH)

-

Methanol

-

1-(4-ethoxyphenyl)ethanone (and its derivatives)

-

Positive control (e.g., Ascorbic acid or Trolox)

Procedure:

-

Preparation of DPPH Solution: Prepare a solution of DPPH in methanol.

-

Reaction Mixture: In a 96-well plate, add various concentrations of the test compounds to the DPPH solution.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: Measure the absorbance of the solutions at 517 nm using a microplate reader.

-

Calculation: The percentage of radical scavenging activity is calculated based on the reduction in absorbance of the DPPH solution.

Enzyme Inhibition

Acetophenone derivatives have been investigated as inhibitors of various enzymes. For instance, some derivatives have shown inhibitory activity against α-glucosidase, which is relevant to the management of diabetes. While direct data for 1-(4-ethoxyphenyl)ethanone is not available, its scaffold can be a basis for designing enzyme inhibitors.

Potential Signaling Pathway Involvement

Based on the activities of structurally related compounds, 1-(4-ethoxyphenyl)ethanone derivatives could potentially modulate key cellular signaling pathways implicated in inflammation and cancer. For example, some acetophenone derivatives have been shown to inhibit the NF-κB and MAPK signaling pathways.

Conclusion

1-(4-ethoxyphenyl)ethanone is a readily accessible and versatile chemical intermediate with well-defined physical and chemical properties. Its synthesis via Friedel-Crafts acylation is a robust and scalable process. While its direct biological applications are not yet extensively documented, the diverse bioactivities of its derivatives highlight its potential as a valuable scaffold in drug discovery and development, particularly in the areas of antimicrobial, antioxidant, and enzyme-inhibitory research. This guide provides a foundational resource for researchers and scientists to further explore the synthetic utility and biological potential of 1-(4-ethoxyphenyl)ethanone.

References

- 1. rsc.org [rsc.org]

- 2. spectrabase.com [spectrabase.com]

- 3. 1676-63-7 | CAS DataBase [m.chemicalbook.com]

- 4. 4′-Ethoxyacetophenone | 1676-63-7 [chemicalbook.com]

- 5. p-Ethoxyacetophenone | C10H12O2 | CID 72872 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 4-ethoxyacetophenone, 1676-39-7 [thegoodscentscompany.com]

- 7. Ethanone, 1-(4-ethoxyphenyl)- [webbook.nist.gov]

- 8. Ethanone, 1-(4-ethoxyphenyl)- [webbook.nist.gov]

- 9. 4 -Ethoxyacetophenone 98 1676-63-7 [sigmaaldrich.com]

- 10. scbt.com [scbt.com]

- 11. researchgate.net [researchgate.net]

- 12. files.core.ac.uk [files.core.ac.uk]

- 13. acgpubs.org [acgpubs.org]

- 14. benchchem.com [benchchem.com]

Methodological & Application

Applications of 4'-Ethoxyacetophenone in Organic Synthesis: Detailed Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

4'-Ethoxyacetophenone (CAS No. 1676-63-7) is a versatile solid aromatic ketone that serves as a valuable building block in various organic syntheses.[1][2] Its chemical structure, featuring an ethoxy group at the para-position of the acetophenone (B1666503), makes it a key intermediate in the synthesis of a wide array of biologically active compounds and functional materials. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of chalcones, heterocyclic compounds, and its application as a photoinitiator in polymer chemistry.

Synthesis of Chalcones via Claisen-Schmidt Condensation

This compound is a common precursor for the synthesis of chalcones, which are α,β-unsaturated ketones. These compounds are of significant interest to drug development professionals due to their wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[3][4][5][6] The most prevalent method for synthesizing chalcones from this compound is the Claisen-Schmidt condensation, which involves the base-catalyzed reaction with an aromatic aldehyde.[5][6]

General Reaction Scheme

The Claisen-Schmidt condensation of this compound with a substituted benzaldehyde (B42025) proceeds as follows:

Caption: General scheme of Claisen-Schmidt condensation.

Data Presentation: Synthesis of Chalcones

The following table summarizes various reaction conditions and yields for the synthesis of chalcones using acetophenone derivatives.

| Acetophenone Derivative | Aldehyde Derivative | Catalyst/Solvent | Reaction Time | Yield (%) | Reference |

| 4'-Methoxyacetophenone | 4-Bromobenzaldehyde | Solid NaOH / Grinding | 30 min | 70-84 | |

| 4'-Methoxyacetophenone | 4-Hydroxybenzaldehyde | Solid NaOH / Grinding | 30 min | 70-84 | |

| Acetophenone | Benzaldehyde | 40% aq. KOH / Ethanol (B145695) | 3 h | High | |

| Substituted Acetophenones | Substituted Benzaldehydes | 60% aq. KOH / Ethanol | 14-16 h | - | |

| 4'-Chloroacetophenone | Benzaldehyde | Solid NaOH / Grinding | 10 min | High |

Experimental Protocols

Protocol 1: Conventional Synthesis of Chalcones

This protocol describes a standard method for chalcone (B49325) synthesis using a basic catalyst in an alcohol solvent.

-

Reaction Setup: In a round-bottom flask, dissolve this compound (1 equivalent) and the desired substituted benzaldehyde (1 equivalent) in ethanol.

-

Catalyst Addition: While stirring the solution at room temperature, slowly add an aqueous solution of potassium hydroxide (B78521) (40% w/v).

-

Reaction: Continue stirring the mixture for approximately 3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, pour the mixture into ice-cold water and acidify with dilute hydrochloric acid.

-

Isolation and Purification: Collect the precipitated solid by vacuum filtration, wash with cold water until the filtrate is neutral, and then dry. The crude product can be purified by recrystallization from ethanol.

Protocol 2: Green Synthesis of Chalcones (Solvent-Free Grinding)

This environmentally friendly method avoids the use of organic solvents.

-

Mixing Reactants: In a mortar, combine this compound (1 equivalent), the desired benzaldehyde (1 equivalent), and solid sodium hydroxide (1 equivalent).

-

Grinding: Grind the mixture with a pestle for about 10-30 minutes at room temperature. The mixture will typically turn into a paste.

-

Isolation: Add cold water to the mortar and continue to mix. Collect the solid product by suction filtration.

-

Purification: Wash the crude product with water to remove any remaining base. The product can be further purified by recrystallization from 95% ethanol.

Synthesis of Heterocyclic Compounds

Chalcones derived from this compound are valuable intermediates for the synthesis of various heterocyclic compounds, such as pyrimidines, which are of great interest in medicinal chemistry.

General Reaction Scheme: Synthesis of Pyrimidines

The following diagram illustrates the synthesis of pyrimidine (B1678525) derivatives from a chalcone intermediate.

Caption: Synthesis of pyrimidines from chalcones.

Data Presentation: Synthesis of Pyrimidines

The table below outlines different methods for the synthesis of pyrimidines from chalcones.

| Chalcone Derivative | Reagent | Method | Reaction Time | Yield (%) | Reference |

| Substituted Chalcone | Urea (B33335) | Conventional (Reflux) | 4 h | Moderate | |

| Substituted Chalcone | Urea | Microwave Irradiation | 7-10 min | Excellent |

Experimental Protocols

Protocol 3: Conventional Synthesis of Pyrimidine Derivatives

-

Reaction Setup: In a round-bottom flask, dissolve the chalcone derivative (0.01 mol) and urea (0.01 mol) in ethanol (10 mL).

-

Catalyst Addition: Slowly add a 40% aqueous solution of potassium hydroxide (10 mL) with constant stirring.

-

Reaction: Reflux the reaction mixture on a water bath for 4 hours, monitoring the reaction by TLC.

-

Work-up: Cool the reaction mixture to room temperature, pour it into ice-cold water, and neutralize with dilute HCl.

-

Isolation: Filter the resulting precipitate, wash with water, and dry to obtain the pyrimidine derivative.

Protocol 4: Microwave-Assisted Synthesis of Pyrimidine Derivatives

-

Reaction Setup: In a microwave-safe vessel, dissolve the chalcone derivative (0.01 mol) and urea (0.01 mol) in ethanol (10 mL).

-

Catalyst Addition: Add a 40% aqueous solution of potassium hydroxide (10 mL) while stirring.

-

Microwave Irradiation: Place the vessel in a microwave reactor and irradiate at 210 W for 7-10 minutes.

-

Work-up and Isolation: Follow the same work-up and isolation procedure as in the conventional method.

Application as a Photoinitiator

This compound can function as a photoinitiator, particularly a Type II photoinitiator, in polymerization reactions. Upon absorption of UV light, it gets excited and can then abstract a hydrogen atom from a co-initiator (e.g., an amine) to generate free radicals, which in turn initiate polymerization. This property is crucial in industries that utilize UV-cured coatings, inks, and adhesives.

Workflow Diagram: Mechanism as a Type II Photoinitiator

Caption: Workflow of this compound as a photoinitiator.

Role in Drug Development